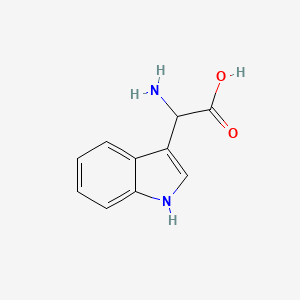

D,L-3-吲哚基甘氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

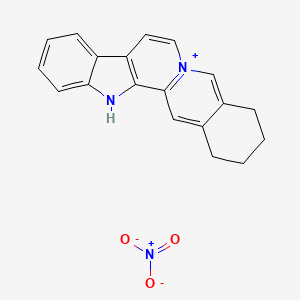

D,L-3-Indolylglycine is an unnatural amino acid that is very similar to Tryptophan, with the indole moiety directly attached to the α-position . It may be useful in the design of functional proteins .

Synthesis Analysis

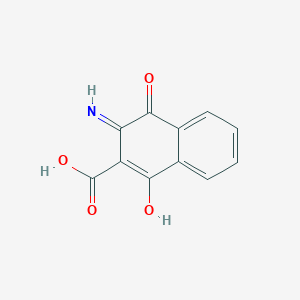

The synthesis of 3-indolylglycine derivatives can be achieved by an oxidative heterocoupling reaction. This method for the selective C-3 functionalization of unprotected indoles with the chiral equivalent of a nucleophilic glycine nickel (II) complex affords adducts with high diastereoselectivities .Molecular Structure Analysis

The molecular formula of D,L-3-Indolylglycine is C10H10N2O2. It has an average mass of 190.199 Da and a monoisotopic mass of 190.074234 Da .Physical And Chemical Properties Analysis

D,L-3-Indolylglycine has a density of 1.4±0.1 g/cm3, a boiling point of 438.6±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C. It has an enthalpy of vaporization of 73.3±3.0 kJ/mol and a flash point of 219.0±25.9 °C. The index of refraction is 1.726, and it has a molar refractivity of 53.2±0.3 cm3. It has 4 H bond acceptors, 4 H bond donors, and 2 freely rotating bonds .科学研究应用

二甲基草酰甘氨酸在胃肠修复中的作用

二甲基草酰甘氨酸 (DMOG) 已被研究其在预防或治疗胃肠损伤方面的潜在价值。体外和体内模型表明,DMOG 可以刺激人胃癌和结肠癌细胞的迁移和增殖,通过依赖 VEGF 的机制影响肠道损伤和修复。这表明类似化合物在稳定或修复肠粘膜方面具有潜力(Marchbank et al., 2011)。

镜像蛋白和 D-蛋白

由非天然 D-氨基酸和甘氨酸组成的镜像蛋白的研究探索了它们在结构生物学、药物发现和免疫学中的应用。这项工作突出了 D,L-3-吲哚基甘氨酸在合成镜像 d-蛋白中的潜力,这些蛋白可以用于各种目的,包括促进难以结晶的蛋白质的结构测定,并作为探测生物学中分子事件的工具(Zhao & Lu, 2014)。

二甲基甘氨酸在氧化损伤和线粒体功能障碍中的作用

已研究二甲基甘氨酸钠盐 (DMG-Na) 对小鼠小肠氧化损伤和线粒体功能障碍的保护作用,表明 DMG-Na 可以通过增强抗氧化能力和改善线粒体功能障碍来减少氧化损伤(Bai et al., 2019)。

二甲基甘氨酸和葡萄糖代谢

一项关于二甲基甘氨酸 (DMG) 的研究表明对葡萄糖代谢有潜在的保护作用,表明循环 DMG 浓度的遗传决定因素可能与代谢特征和糖尿病事件有关。这暗示了相关化合物更广泛的代谢相关性及其在医学研究中的潜力(Magnusson et al., 2015)。

二甲基草酰甘氨酸的神经保护作用

对二甲基草酰甘氨酸 (DMOG) 的研究表明,在大鼠脑缺血后它具有神经保护作用,表明相关化合物在神经保护中具有潜在应用。该研究发现 DMOG 改善了脑动脉闭塞后的结果,与 VEGF 和 eNOS 水平升高有关(Nagel et al., 2011)。

作用机制

Target of Action

D,L-3-Indolylglycine is an unnatural amino acid that is very similar to Tryptophan . The primary targets of D,L-3-Indolylglycine are functional proteins . The compound’s indole portion is directly connected to the α-position , which allows it to interact with these proteins.

Mode of Action

D,L-3-Indolylglycine interacts with its targets by being used in the design of functional proteins . One study described the inclusion of similar aza-indolylglycine moieties in peptidomimetics in order to functionally replace tryptophan moieties .

Biochemical Pathways

Given its similarity to tryptophan and its use in the design of functional proteins , it can be inferred that it may influence protein synthesis and related pathways.

Pharmacokinetics

As a compound used in the design of functional proteins , its bioavailability would be crucial for its effectiveness.

Result of Action

Given its role in the design of functional proteins , it can be inferred that it may have significant effects on protein function and related cellular processes.

安全和危害

属性

IUPAC Name |

2-amino-2-(1H-indol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZGBPJAKQNCSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D,L-3-Indolylglycine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

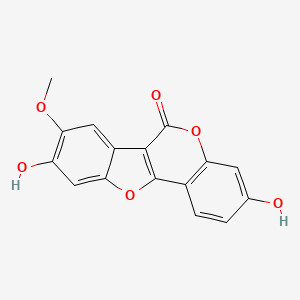

![3-chloro-10,11-dihydro-5H-dibenzo[c,g]chromen-8(9H)-one](/img/structure/B1649298.png)

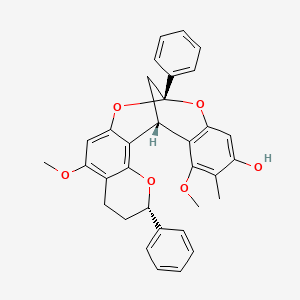

![(1S,5S,13S,21S)-9,19-Dimethoxy-18-methyl-5,13-diphenyl-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2,8,10,15(20),16,18-hexaene-17,21-diol](/img/structure/B1649315.png)